1-(5-Tert-butyl-2-hydroxyphenyl)ethanone
Overview
Description
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of a tert-butyl group and a hydroxyphenyl group attached to an ethanone backbone. This compound is known for its applications in various fields, including chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the acylation of 5-tert-butyl-2-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(5-tert-butyl-2-oxophenyl)ethanone or 1-(5-tert-butyl-2-carboxyphenyl)ethanone.
Reduction: Formation of 1-(5-tert-butyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(5-Tert-butyl-2-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, affecting various biochemical processes .
Comparison with Similar Compounds
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone: Similar structure but with two tert-butyl groups and a different position of the hydroxy group.
2-Acetyl-4-tert-butylphenol: Similar structure but with the acetyl group in a different position.
Uniqueness: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCANIQKLIKENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972875 | |
Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57373-81-6 | |
Record name | NSC97409 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-tert-Butyl-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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